
4-Bromo-4-cyanobutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4-cyanobutyl acetate is an organic compound with the molecular formula C7H10BrNO2 It is a derivative of butyl acetate, where a bromine atom and a cyano group are attached to the fourth carbon of the butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-cyanobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-60°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4-cyanobutyl acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to produce 4-bromo-4-cyanobutanol and acetic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at reflux temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic substitution: Products include 4-azido-4-cyanobutyl acetate or 4-thiocyanato-4-cyanobutyl acetate.
Hydrolysis: Products include 4-bromo-4-cyanobutanol and acetic acid.
Reduction: Products include 4-bromo-4-aminobutyl acetate.
Aplicaciones Científicas De Investigación
4-Bromo-4-cyanobutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-4-cyanobutyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4-cyanobutanol: Similar structure but lacks the acetate group.
4-Chloro-4-cyanobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-4-cyanobutyric acid: Similar structure but with a carboxylic acid group instead of the acetate group.
Uniqueness
4-Bromo-4-cyanobutyl acetate is unique due to the presence of both a bromine atom and a cyano group on the butyl chain, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
114523-02-3 |
|---|---|
Fórmula molecular |
C7H10BrNO2 |
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
(4-bromo-4-cyanobutyl) acetate |
InChI |
InChI=1S/C7H10BrNO2/c1-6(10)11-4-2-3-7(8)5-9/h7H,2-4H2,1H3 |
Clave InChI |
RZDUTZJTJCJIHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


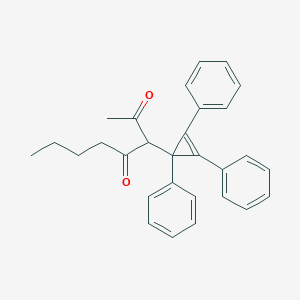
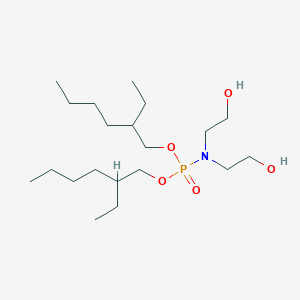
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)


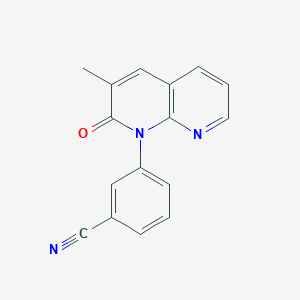
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
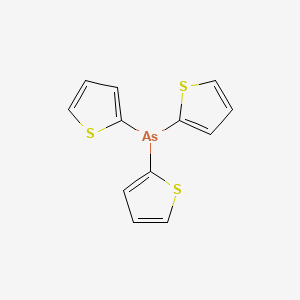
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)

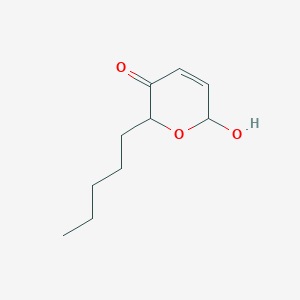

![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
